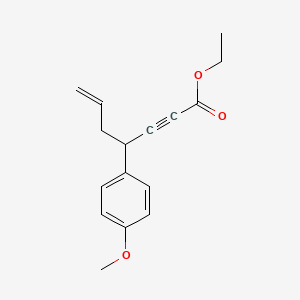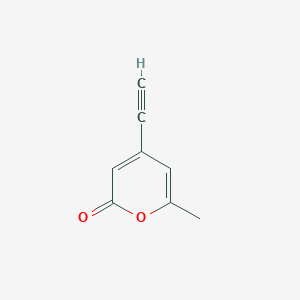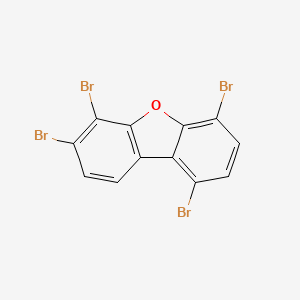![molecular formula C12H17N3S B12589017 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- CAS No. 646057-14-9](/img/structure/B12589017.png)
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- typically involves multi-step organic reactions. One common method includes the intramolecular 1,3-dipolar cycloaddition of N-(3-alkenyl)nitrones, which yields 7-oxa-1-azabicyclo[2.2.1]heptane derivatives. These derivatives are then converted into the desired spirocyclic compound through reductive cleavage of the N–O bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cycloaddition and subsequent reactions. The scalability of these methods is crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reductive cleavage of bonds, particularly the N–O bond, is a common transformation.
Substitution: Nucleophilic substitution reactions can modify the spirocyclic framework by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[1-azabicyclo[221]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is explored for its potential use in creating advanced materials. Its stability and unique properties make it suitable for developing polymers, coatings, and other materials with specialized functions.
Mécanisme D'action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(6-chloro-3-pyridinyl)-
- Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridinyl)-
Uniqueness
Compared to similar compounds, Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- is unique due to the presence of the isothiazolyl group. This functional group imparts distinct chemical properties, such as increased reactivity and potential for forming additional interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
646057-14-9 |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
5-spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-1'-yl-1,2-thiazole |
InChI |
InChI=1S/C12H17N3S/c1-5-13-16-11(1)14-8-4-12(9-14)10-2-6-15(12)7-3-10/h1,5,10H,2-4,6-9H2 |
Clé InChI |
PTRYIUTXAHWDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C23CCN(C3)C4=CC=NS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)


![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)



![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)

![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
